molecular formula C12H7Br2N B3017317 1,8-dibromo-9H-carbazole CAS No. 553663-65-3

1,8-dibromo-9H-carbazole

Cat. No.: B3017317
CAS No.: 553663-65-3
M. Wt: 325.003
InChI Key: SAGKZGMCGWAMEE-UHFFFAOYSA-N
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Description

1,8-Dibromo-9H-carbazole is a brominated derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dibromo-9H-carbazole can be synthesized through the bromination of carbazole. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as chloroform or carbon tetrachloride, under reflux conditions. The bromination occurs selectively at the 1 and 8 positions due to the electron-donating nature of the nitrogen atom in the carbazole ring, which directs the bromination to these positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,8-Dibromo-9H-carbazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,8-Dibromo-9H-carbazole has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of bromine atoms, which influences its reactivity and the types of reactions it can undergo. This compound is particularly valuable in the synthesis of conjugated polymers and other complex organic molecules, making it a versatile building block in organic chemistry .

Properties

IUPAC Name

1,8-dibromo-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2N/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGKZGMCGWAMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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